1400W, scientifically known as N-(3-Aminomethyl)benzylacetamidine dihydrochloride, is a selective and irreversible inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered attention in scientific research due to its neuroprotective properties and potential therapeutic applications in various neurological conditions. The compound is classified primarily as an organic compound due to its carbon-based structure, and it falls under the category of small molecules in medicinal chemistry.
1400W is synthesized for research purposes and is commercially available from suppliers like Tocris Bioscience and Sigma-Aldrich. It is often used in experimental studies to explore its effects on neuroinflammation and oxidative stress.
1400W can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment.
1400W has a molecular formula of C10H15N3·2HCl and a molecular weight of 250.17 g/mol. The structure features a central benzyl group attached to an acetamidine moiety, which is critical for its biological activity.
The structure allows for effective binding to the active site of iNOS, rendering it a potent inhibitor.
1400W primarily acts through the inhibition of iNOS, which is responsible for the production of nitric oxide during inflammatory responses. The mechanism involves:
The binding affinity of 1400W for iNOS has been characterized with a dissociation constant (Kd) of approximately 7 nM, indicating high potency against this enzyme compared to other nitric oxide synthases.
The mechanism by which 1400W exerts its effects involves several key steps:
Studies indicate significant reductions in markers of oxidative stress and inflammation in brain tissues treated with 1400W compared to control groups .
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
1400W has several important applications in scientific research:
1400W (N-(3-(Aminomethyl)benzyl)acetamidine) represents a cornerstone compound in the study of nitrooxidative stress pathways within the central nervous system (CNS). First characterized in 1997, this small-molecule inhibitor was engineered to target inducible nitric oxide synthase (iNOS/NOS2) with unprecedented selectivity [1] [7]. Its development addressed a critical need in neuroscience: the ability to dissect the specific contributions of iNOS-derived nitric oxide (NO) in neuroinflammatory cascades without confounding effects from neuronal (nNOS) or endothelial (eNOS) isoforms [1]. The compound’s physicochemical properties—including a molecular weight of 177.25 g/mol (free base) and solubility in aqueous solutions—facilitate its utility in diverse experimental models, ranging from in vitro cell cultures to in vivo disease models [7]. As neuroinflammatory mechanisms gain recognition in pathologies from Alzheimer’s disease to chemical-induced neurodegeneration, 1400W provides a critical pharmacological tool for mechanistic interrogation and therapeutic exploration [2] [9].
1400W functions as a slow, tight-binding inhibitor of human iNOS, exhibiting exceptional binding kinetics and isoform selectivity. Key biochemical characteristics include:
Table 1: Selectivity Profile of 1400W Across NOS Isoforms
Enzyme Isoform | Ki Value (µM) | Selectivity Ratio (vs. iNOS) |
---|---|---|
Inducible NOS (iNOS) | ≤ 0.007 | 1 |
Neuronal NOS (nNOS) | 2.0 | ~285-fold less selective |
Endothelial NOS (eNOS) | 50 | >5,000-fold less selective |
1400W’s ability to mitigate nitrooxidative stress and neuroinflammation has been validated across diverse CNS injury models:
Table 2: Neuroprotective Outcomes of 1400W in Experimental Models
Disease Model | Key Findings | Reference |
---|---|---|
DFP-Induced Neurotoxicity | ↓ Microgliosis (40%), ↓ Astrogliosis (35%), ↓ Neurodegeneration (hippocampus) | [9] |
CoCl₂ Retinal Hypoxia | ↑ RGC survival (25%), ↓ HIF-1α (50%), ↓ HSP70 expression | [6] |
Hypobaric Hypoxia | Improved spatial memory, ↓ cortical neuronal apoptosis | [7] |
Alzheimer’s Pathology | Suppressed NLRP3 inflammasome, ↓ tau phosphorylation | [2] |
Prior to 1400W’s discovery, iNOS research was hampered by inadequate inhibitors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7